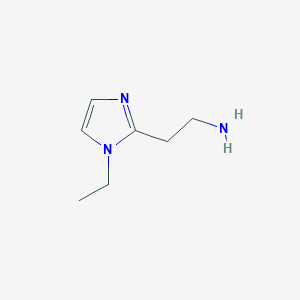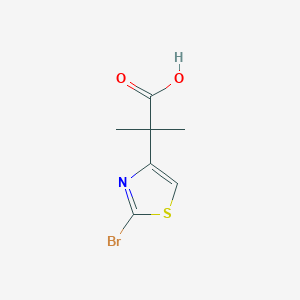
Methyl (4-fluorobenzyl)alaninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (4-fluorobenzyl)alaninate is an organic compound with the molecular formula C11H14FNO2 It is a derivative of alanine, where the amino group is substituted with a 4-fluorobenzyl group and the carboxyl group is esterified with a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl (4-fluorobenzyl)alaninate can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzylamine with alanine methyl ester in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl (4-fluorobenzyl)alaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 4-fluorobenzylalanine or 4-fluorobenzylketone.
Reduction: Formation of 4-fluorobenzylalcohol.
Substitution: Formation of 4-azidobenzylalanine or 4-thiolbenzylalanine.
Wissenschaftliche Forschungsanwendungen
Methyl (4-fluorobenzyl)alaninate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in modifying biological molecules to enhance their activity or stability.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of methyl (4-fluorobenzyl)alaninate involves its interaction with specific molecular targets. The fluorine atom on the benzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to increased biological activity. The ester group allows for easy hydrolysis, releasing the active form of the compound in biological systems.
Vergleich Mit ähnlichen Verbindungen
Methyl (4-fluorobenzyl)alaninate can be compared with other similar compounds such as:
Methyl benzylalaninate: Lacks the fluorine atom, resulting in different reactivity and biological activity.
Methyl (4-chlorobenzyl)alaninate: Contains a chlorine atom instead of fluorine, which can affect its chemical properties and interactions.
Methyl (4-bromobenzyl)alaninate:
The presence of the fluorine atom in this compound makes it unique, as fluorine can significantly influence the compound’s chemical and biological properties, often enhancing its stability and activity compared to its non-fluorinated counterparts.
Eigenschaften
Molekularformel |
C11H14FNO2 |
|---|---|
Molekulargewicht |
211.23 g/mol |
IUPAC-Name |
methyl 2-[(4-fluorophenyl)methylamino]propanoate |
InChI |
InChI=1S/C11H14FNO2/c1-8(11(14)15-2)13-7-9-3-5-10(12)6-4-9/h3-6,8,13H,7H2,1-2H3 |
InChI-Schlüssel |
ZUJSNYYXQVIRIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)OC)NCC1=CC=C(C=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


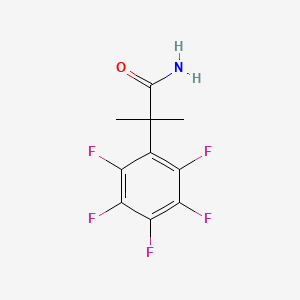

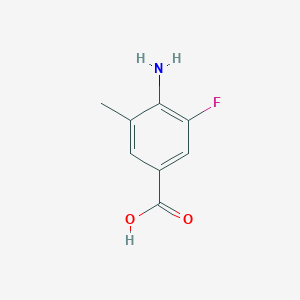
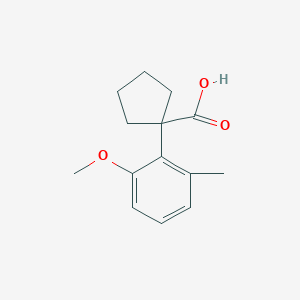

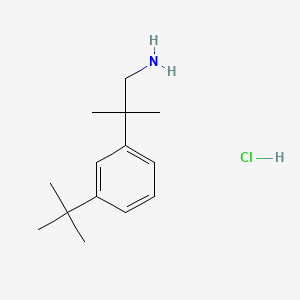
![(2S,5'S)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione](/img/structure/B15318750.png)
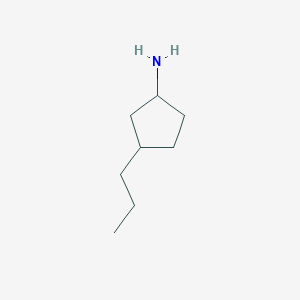
![3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutan-1-one](/img/structure/B15318759.png)
![N-[(1-aminocycloheptyl)methyl]-5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxamide hydrochloride](/img/structure/B15318770.png)

